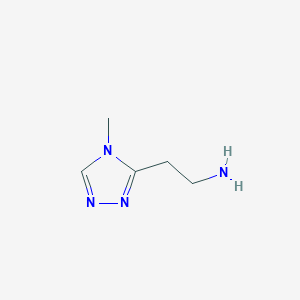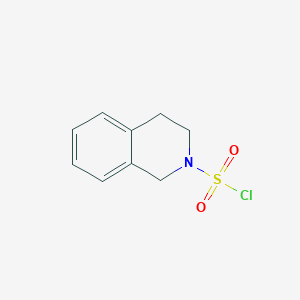
3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
1. Synthesis of Heterocyclic Derivatives
Research has demonstrated the utility of 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride in synthesizing heterocyclic derivatives. For instance, a study described a copper(I)-catalyzed reaction involving (E)-2-ethynylphenylchalcone, sulfonyl azide, and amine, efficiently producing 1,2-dihydroisoquinolin-3(4H)-imines (Chen, Ye, Gao, & Wu, 2011). Similarly, visible light-promoted synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones was achieved using sulfonyl chlorides, facilitating the production of various 3-hydroxy-4-(sulfonylmethyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives (Liu, Cong, Liu, & Sun, 2016).
2. Structural Analysis and Derivatives
Studies have also focused on the structural aspects of this compound derivatives. One investigation revealed the crystallographic structures of three different derivatives, providing insights into molecular conformations and hydrogen bonding patterns (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
3. Catalysis and Organic Synthesis
The compound has been instrumental in various catalysis and organic synthesis processes. For instance, its use in the synthesis of 1,2-dihydroisoquinolines from o-ethynyl benzacetals and sulfonyl azides has been documented, highlighting its role in facilitating complex organic transformations (Sun, Zhu, Lu, & Wang, 2013).
Future Directions
The future directions for research on “3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the interest in related compounds for their medicinal properties , this compound could also be a subject of interest in the field of medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride is carbonic anhydrase (CA) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
This compound interacts with carbonic anhydrase by inhibiting its activity . The compound contains a sulfonamide function, which is considered a key feature for inhibiting CA . The presence of C-1 small substituents on the isoquinoline scaffold controls both inhibitory potency and selectivity .
Biochemical Pathways
The inhibition of carbonic anhydrase affects several biochemical pathways. For instance, it can disrupt the balance of carbon dioxide and bicarbonate in cells, affecting processes such as pH regulation and the transport of carbon dioxide .
Result of Action
The inhibition of carbonic anhydrase by this compound can lead to various molecular and cellular effects. Some derivatives of the compound have shown potent inhibitory effects against human CA isoforms, hCA IX and hCA XIV, at nanomolar concentrations . These isoforms are associated with certain types of tumors, suggesting potential applications in cancer therapy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s interaction with carbonic anhydrase
Biochemical Analysis
Biochemical Properties
3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride plays a crucial role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase enzymes . This compound interacts with various isoforms of carbonic anhydrase, including hCA I, hCA II, hCA IX, and hCA XIV . The nature of these interactions involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme, leading to inhibition of enzyme activity . This inhibition is significant for its potential therapeutic applications in conditions where carbonic anhydrase activity needs to be modulated.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by inhibiting carbonic anhydrase, which plays a role in maintaining pH balance and ion transport within cells . The inhibition of carbonic anhydrase by this compound can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism . These changes can affect various cell types, including tumor cells, where carbonic anhydrase is often overexpressed .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of carbonic anhydrase enzymes . The sulfonamide group of the compound binds to the zinc ion in the enzyme’s active site, preventing the enzyme from catalyzing the hydration of carbon dioxide . This binding interaction is crucial for the compound’s inhibitory activity and its potential therapeutic applications . Additionally, the compound may influence gene expression by modulating the activity of transcription factors involved in the response to changes in pH and ion concentration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of carbonic anhydrase and prolonged alterations in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase without causing significant adverse effects . At higher doses, toxic effects may be observed, including disruptions in pH balance and ion transport .
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of carbonic anhydrase . The compound interacts with enzymes and cofactors involved in the regulation of pH and ion concentration within cells . These interactions can affect metabolic flux and the levels of metabolites involved in these pathways . Understanding these metabolic pathways is crucial for elucidating the compound’s mechanism of action and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments where it exerts its inhibitory effects on carbonic anhydrase . The localization and accumulation of the compound within specific tissues are important factors that determine its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with carbonic anhydrase enzymes . Targeting signals and post-translational modifications may play a role in directing the compound to these locations . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinoline-2-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2S/c10-14(12,13)11-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBQTBDTSDOYAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588129 |
Source


|
| Record name | 3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195987-27-0 |
Source


|
| Record name | 3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
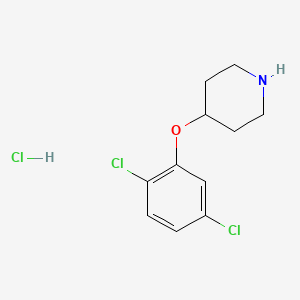


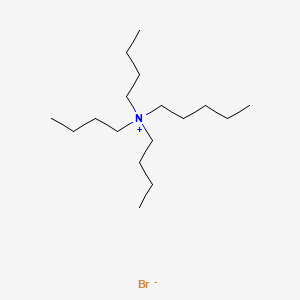




![1-{[6-Nitro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1357299.png)
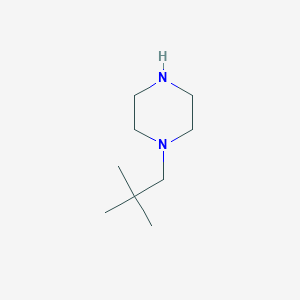
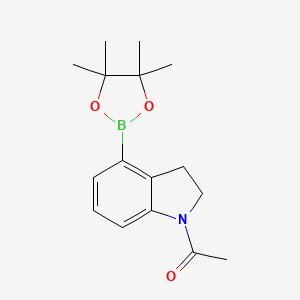
![Methyl 2-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylamino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B1357307.png)

